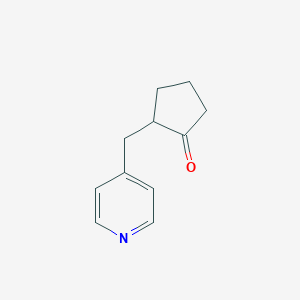

2-(4-Pyridylmethyl)cyclopentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Pyridylmethyl)cyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the most promising applications of 2-(4-Pyridylmethyl)cyclopentanone is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. By inhibiting AChE, these compounds can enhance acetylcholine levels in the brain, potentially improving memory and cognitive function .

- Mechanism of Action : The compound acts through an indirect cholinomimetic pathway, which is crucial for addressing the cholinergic deficits observed in Alzheimer’s disease. This mechanism allows for better stability and efficacy compared to existing treatments .

- Case Studies : In a study evaluating various pyridine derivatives, this compound demonstrated significant AChE inhibition with an IC50 value indicating high potency compared to standard drugs like donepezil .

Chemical Synthesis and Intermediate

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

- Functionalization Reactions : The compound can undergo several reactions such as alkylation, acylation, and oxidation to yield derivatives that possess enhanced biological activity or different pharmacological profiles .

- Applications in Drug Design : The ability to modify the pyridine ring or cyclopentanone moiety opens pathways for developing new drugs targeting various biological pathways beyond neurodegeneration, including anti-cancer and anti-inflammatory agents .

Materials Science

Photocatalytic Applications

Recent advancements have explored the use of pyridine derivatives in materials science, particularly in photocatalysis. Compounds similar to this compound have been integrated into metal-organic frameworks (MOFs) that exhibit photocatalytic properties under visible light.

- Photocatalyst Development : For instance, incorporating pyridine-based ligands into MOFs has shown promise in environmental applications such as degrading pollutants and reducing heavy metals from aqueous solutions .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Alzheimer's disease treatment | AChE inhibition |

| Chemical Synthesis | Intermediate for complex organic molecules | Versatile functionalization |

| Materials Science | Photocatalytic applications | Environmental remediation through MOFs |

Eigenschaften

CAS-Nummer |

13640-53-4 |

|---|---|

Molekularformel |

C11H13NO |

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

2-(pyridin-4-ylmethyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |

InChI-Schlüssel |

KCCWUQWTDYABRH-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C1)CC2=CC=NC=C2 |

Kanonische SMILES |

C1CC(C(=O)C1)CC2=CC=NC=C2 |

Synonyme |

2-(4-Pyridylmethyl)cyclopentanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.